molecular formula C21H40O4 B12437108 (2R)-2,3-dihydroxypropyl octadec-9-enoate

(2R)-2,3-dihydroxypropyl octadec-9-enoate

Cat. No.: B12437108
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,3-dihydroxypropyl octadec-9-enoate is an organic compound with the molecular formula C21H40O4. It is an ester formed from the reaction between a fatty acid and a glycerol derivative. This compound is known for its unique chemical structure, which includes a long hydrocarbon chain with a double bond and a glycerol backbone with two hydroxyl groups. It is commonly found in various natural oils and fats and has significant applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-dihydroxypropyl octadec-9-enoate typically involves the esterification of oleic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst. The process can be carried out under reflux conditions to ensure complete reaction. The reaction equation is as follows:

Oleic Acid+Glycerol(2R)-2,3-dihydroxypropyl octadec-9-enoate+Water\text{Oleic Acid} + \text{Glycerol} \rightarrow \text{this compound} + \text{Water} Oleic Acid+Glycerol→(2R)-2,3-dihydroxypropyl octadec-9-enoate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often use immobilized enzymes as catalysts to enhance the reaction rate and yield. The use of biocatalysts also allows for milder reaction conditions, reducing energy consumption and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-dihydroxypropyl octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

(2R)-2,3-dihydroxypropyl octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying esterification and transesterification reactions.

    Biology: It serves as a substrate for enzyme studies, particularly those involving lipases and esterases.

    Medicine: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of (2R)-2,3-dihydroxypropyl octadec-9-enoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by lipases to release glycerol and oleic acid, which can then participate in metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery, where it can encapsulate active pharmaceutical ingredients and facilitate their transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Glycerol monostearate: Similar structure but with a saturated fatty acid chain.

    Glycerol monooleate: Similar structure but with a different stereochemistry.

    Glycerol monolaurate: Similar structure but with a shorter fatty acid chain.

Uniqueness

(2R)-2,3-dihydroxypropyl octadec-9-enoate is unique due to its specific stereochemistry and the presence of a double bond in the hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, such as increased reactivity and the ability to form stable emulsions, making it valuable in various applications.

Properties

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] octadec-9-enoate

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/t20-/m1/s1

InChI Key

RZRNAYUHWVFMIP-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC[C@@H](CO)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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